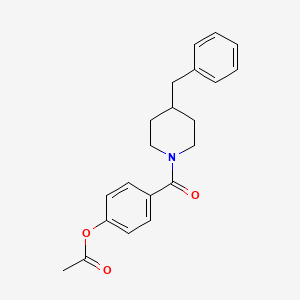

4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate

CAS No.:

Cat. No.: VC20020537

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23NO3 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | [4-(4-benzylpiperidine-1-carbonyl)phenyl] acetate |

| Standard InChI | InChI=1S/C21H23NO3/c1-16(23)25-20-9-7-19(8-10-20)21(24)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |

| Standard InChI Key | PRVPUYZTKITVQM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(4-benzylpiperidine-1-carbonyl)phenyl acetate is C₂₁H₂₁NO₃, with a molecular weight of 335.40 g/mol . Its IUPAC name derives from the following components:

-

4-Benzylpiperidine-1-carbonyl: A piperidine ring substituted with a benzyl group at the 4-position and a carbonyl group at the 1-position.

-

Phenyl acetate: An ester formed from acetic acid and a phenol group, attached para to the piperidine carbonyl group.

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations due to their six-membered ring structure. The benzyl group at the 4-position introduces steric hindrance, potentially influencing the equatorial or axial orientation of substituents . The carbonyl group at the 1-position likely adopts an axial position to minimize steric clashes with the benzyl group .

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis of 4-(4-benzylpiperidine-1-carbonyl)phenyl acetate can be inferred from analogous piperidine derivatization methods :

-

Formation of 4-Benzylpiperidine:

-

Carbonylation at the 1-Position:

-

Esterification with Phenyl Acetate:

-

The phenolic hydroxyl group is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄).

-

Reaction Conditions and Challenges

-

Temperature Control: Exothermic reactions during benzylation and acylation necessitate cooling (0–15°C) to prevent decomposition .

-

Solvent Selection: Polar aprotic solvents like DMF or dichloromethane are preferred for their ability to stabilize intermediates .

-

Yield Improvements: Patent data suggest that stepwise addition of reagents and pH adjustments during crystallization enhance yields by 15–20% .

Physicochemical Properties

Experimental and Predicted Data

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume